molecular formula C12H16N2O2 B8631144 6-(2-Methylpiperidin-1-YL)nicotinic acid

6-(2-Methylpiperidin-1-YL)nicotinic acid

Cat. No. B8631144
M. Wt: 220.27 g/mol
InChI Key: LSVRRPYIRGVVJN-UHFFFAOYSA-N
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Patent
US08889668B2

Procedure details

A mixture of 6-chloronicotinonitrile (Maybridge SPB04745; 1.5 g; 10.8 mmol; 1 eq.) and 2-methylpiperidine (25.6 ml; 216.5 mmol; 20 eq.) was stirred at 90° C. for 24 hours. The mixture was diluted with ethyl acetate, washed with water and brine, dried over magnesium sulphate and concentrated in vacuo. To the residue (1.5 g; 7.45 mmol; 1 eq.) in water (90 mL) was added potassium hydroxide (2.09 g; 37.3 mmol; 5 eq.) and the reaction mixture was refluxed for 16 hours. After cooling to room temperature, the precipitate was filtered off and the filtrate acidified to pH 6 with HCl 1M. The precipitate was filtered off and dried to afford the title compound as a beige solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8]C(C#N)=[CH:4][N:3]=1.[CH3:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][NH:12]1.[OH-].[K+].[C:19]([O:22]CC)(=[O:21])[CH3:20]>O>[CH3:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][N:12]1[C:2]1[CH:9]=[CH:8][C:20]([C:19]([OH:22])=[O:21])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
25.6 mL
Type
reactant
Smiles
CC1NCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.09 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1N(CCCC1)C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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